![molecular formula C5H6BrNO4 B8616125 4-Bromo-2-(methoxyimino)-3-oxobutanoic acid CAS No. 537693-38-2](/img/structure/B8616125.png)
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
カタログ番号 B8616125
CAS番号:
537693-38-2
分子量: 224.01 g/mol
InChIキー: AMTTUPGTZVAKBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” is an intermediate used in the synthesis of some thiophene analogs as anti-inflammatory agents . It has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” includes a bromine atom, a methoxyimino group, and a 3-oxobutanoic acid group . The canonical SMILES representation is CCOC(=O)C(=NOC)C(=O)CBr .Physical And Chemical Properties Analysis
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 . It appears as an off-white to pale yellow low-melting solid . It has a slight solubility in chloroform and methanol .特性
CAS番号 |
537693-38-2 |
---|---|
分子式 |
C5H6BrNO4 |
分子量 |
224.01 g/mol |
IUPAC名 |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
InChIキー |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
正規SMILES |
CON=C(C(=O)CBr)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
In 3 liters of methylene chloride was dissolved 460 g of the 2-methoxyimino-3-oxobutyric acid obtained by the procedure of Example 1. To the solution was added 46 ml of a 25% hydrogen bromide solution in acetic acid. To the resultant solution was added dropwise over 2 hours at 7° to 15° C. a solution of 372 g of bromine in 372 ml of methylene chloride. Nitrogen was then blown into the mixture violently at 7° to 8° C. for 30 minutes so as to eliminate the byproduct hydrogen bromide. Silica gel (Kieselgel 60, 70 to 230 mesh, manufactured by Merck; 80 g) and activated carbon (Shirasagi of larger grain A grade, manufactured by Takeda Chemical Industries; 30 g) were added to the supernatant obtained. The mixture was stirred at 10° to 15° C. for 30 minutes and the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, the oily residue was dissolved in 685 ml of xylene, and the solution was allowed to stand at 5° C. for 15 hours. The resultant crystalline precipitate was collected by filtration, washed with 100 ml of a 1:1 (v/v) mixture of xylene and n-hexane and then with 200 ml of n-hexane, and dried under reduced pressure to give 434 g of 4-bromo-2-methoxyimino-3-oxobutyric acid. The filtrate (mother liquor) was concentrated under reduced pressure and the oily residue was crystallized by addition of 238 ml of a 100:15 (v/v) mixture of xylene and n-hexane to give 82.3 g of 4-bromo-2-methoxyimino-3-oxobutyric acid as a second crop.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methoxyimino-3-oxobutyric acid
Quantity
460 g
Type
reactant
Reaction Step Four
Synthesis routes and methods II
Procedure details
In 50 ml of 1,4-dioxane was dissolved 20.1 g (0.1 mole) of tert-butyl 2-methoxyimino-3-oxobutyrate, and 32.0 g (0.2 mole) of bromine was added dropwise at 0° to 5° C. over a period of 1 hour and 30 minutes and stirred at 20° C. for 20 hours. After completion of the reaction, 25 ml of a saturated aqueous sodium chloride solution and 50 ml of 1,2-dichloroethane were added and then stirred, and the resulting mixture was allowed to stand and then separated and the aqueous layer was removed. The organic layer was further washed with 25 ml of water and dried over anhydrous magnesium sulfate, after which the 1,2-dichloroethane was distilled off under reduced pressure, and the residue was crystallized from 50 ml of xylene to obtain 9.2 g (yield 41.1%) of 4-bromo-2-methoxyimino-3-oxobutyric acid as white crystals.
Yield
41.1%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。